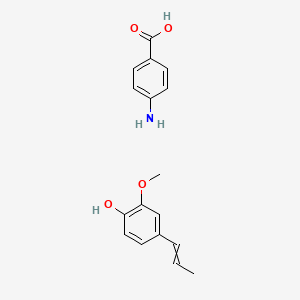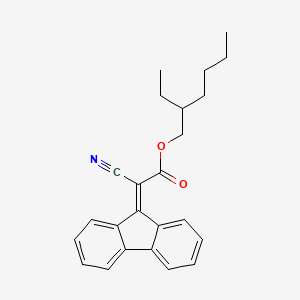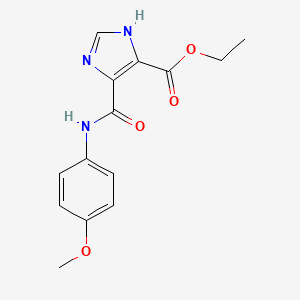
Trideca-4,7-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideca-4,7-dien-2-ol is an organic compound with the molecular formula C13H24O. It contains a total of 37 bonds, including 13 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 secondary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,7-dien-2-ol involves multiple steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of cyclooctanecarboxaldehyde with piperidine in toluene under a nitrogen atmosphere, followed by fractional distillation . The resulting product undergoes further reactions, including the addition of methyl vinyl ketone and subsequent refluxing with sodium acetate, acetic acid, and water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Trideca-4,7-dien-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of double bonds and a hydroxyl group makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Trideca-4,7-dien-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Trideca-4,7-dien-2-ol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Trideca-4,7-dien-2-ol can be compared with other similar compounds, such as:
Tetradeca-4,7-dien-2-ol: Similar structure but with an additional carbon atom.
Dodeca-4,7-dien-2-ol: Similar structure but with one fewer carbon atom.
Hexadeca-4,7-dien-2-ol: Similar structure but with two additional carbon atoms.
These compounds share similar chemical properties but differ in their molecular size and specific applications. This compound is unique due to its specific balance of molecular size and functional groups, making it suitable for a wide range of applications .
Propiedades
Número CAS |
497859-37-7 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
trideca-4,7-dien-2-ol |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3 |
Clave InChI |
PUCSFWCCOXOPIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)

![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)



![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)

